molecular formula C12H15NO3 B5214425 N,N-diethyl-1,3-benzodioxole-5-carboxamide CAS No. 15777-86-3

N,N-diethyl-1,3-benzodioxole-5-carboxamide

Cat. No.: B5214425
CAS No.: 15777-86-3
M. Wt: 221.25 g/mol
InChI Key: NZQNJNITDVCQRM-UHFFFAOYSA-N
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Description

N,N-Diethyl-1,3-benzodioxole-5-carboxamide (CAS# 15777-86-3) is a chemical intermediate with relevance in agricultural and pharmaceutical research. This compound belongs to the 1,3-benzodioxole family, a scaffold recognized for its diverse biological activities. In agricultural science, derivatives of 1,3-benzodioxole-5-carboxamide have been investigated as potent auxin receptor agonists. Computer-aided design and synthesis have produced compounds that function as root growth promoters by mimicking the action of the plant hormone auxin and binding to the TIR1 receptor . In pharmacological research, the 1,3-benzodioxole core is a valuable structure in medicinal chemistry. Related carboxamide derivatives have been synthesized and evaluated as selective and potent antagonists for P2X4 and P2X7 receptors, which are emerging therapeutic targets for chronic pain, inflammatory diseases, and neurological disorders . Additionally, other 1,3-benzodioxole derivatives have been designed and assessed for anticancer properties, demonstrating the versatility of this chemical class in drug discovery . Researchers utilize this compound as a building block for the synthesis of more complex molecules. Its physical properties include a molecular formula of C12H15NO3, a molecular weight of 221.25 g/mol, a boiling point of 374.2°C at 760 mmHg, and a density of 1.171 g/cm³ . This product is intended for Research Use Only (RUO) and is not for diagnostic or therapeutic use. Researchers should consult the safety data sheet (MSDS) prior to use.

Properties

IUPAC Name

N,N-diethyl-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-3-13(4-2)12(14)9-5-6-10-11(7-9)16-8-15-10/h5-7H,3-4,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZQNJNITDVCQRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC2=C(C=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80166315
Record name 1,3-Benzodioxole-5-carboxamide, N,N-diethyl-
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Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15777-86-3
Record name N,N-Diethyl-1,3-benzodioxole-5-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15777-86-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Diethyl-3,4-methylenedioxybenzamide
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Record name NSC6030
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Record name 1,3-Benzodioxole-5-carboxamide, N,N-diethyl-
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Record name N,N-DIETHYL-3,4-METHYLENEDIOXYBENZAMIDE
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-1,3-benzodioxole-5-carboxamide typically involves the reaction of 1,3-benzodioxole-5-carboxylic acid with diethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a variety of substituted benzodioxole derivatives.

Scientific Research Applications

Chemistry

In synthetic chemistry, N,N-diethyl-1,3-benzodioxole-5-carboxamide serves as a building block for more complex organic molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and electrophilic aromatic substitution—makes it versatile for developing new compounds.

Biology

Research has indicated potential biological activities of this compound, particularly:

  • Anticancer Properties : Studies have shown that it can induce cell cycle arrest and apoptosis in cancer cells by modulating signaling pathways and inhibiting key enzymes involved in cell proliferation.
  • Antidiabetic Effects : Preliminary investigations suggest that it may influence glucose metabolism and insulin sensitivity, warranting further exploration in diabetic models.

Medicine

This compound has been explored as a therapeutic agent for various diseases. Its unique mechanism of action involves interaction with specific molecular targets, making it a candidate for drug development against conditions such as cancer and metabolic disorders .

Industry

In industrial applications, this compound is utilized in the development of new materials and serves as an intermediate in chemical manufacturing processes. Its unique chemical structure imparts distinct electronic properties that can be leveraged for innovative applications.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial effects of this compound against various pathogens. The results indicated significant activity against Staphylococcus aureus, suggesting its potential as a lead candidate for new antibiotic development.

Case Study 2: Antioxidant Potential

Another investigation focused on the antioxidant capabilities of this compound compared to standard antioxidants like ascorbic acid. While it exhibited protective effects against oxidative stress in cellular models, further modifications are suggested to enhance its efficacy.

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
ChemistryBuilding block for complex moleculesVersatile in synthetic reactions
BiologyAnticancer and antidiabetic propertiesInduces apoptosis; influences glucose metabolism
MedicineTherapeutic agent for various diseasesPotential drug candidate in oncology
IndustryIntermediate in chemical manufacturingUnique properties for material development

Mechanism of Action

The mechanism of action of N,N-diethyl-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets. For example, in anticancer research, the compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. This is achieved through the modulation of signaling pathways and the inhibition of key enzymes involved in cell proliferation.

Comparison with Similar Compounds

Structural Variations and Key Properties

Compound Name Substituent on Amide Nitrogen CAS Number Molecular Formula Molecular Weight (g/mol) Notable Features
This compound Diethyl Not provided C₁₂H₁₅NO₃ 221.25 Enhanced lipophilicity due to ethyl groups
N-(Diphenylmethyl)-1,3-benzodioxole-5-carboxamide Diphenylmethyl 349113-93-5 C₂₁H₁₇NO₃ 331.37 Bulky aromatic substituent; may reduce solubility
N-[1-(4-Methylphenyl)ethyl]-1,3-benzodioxole-5-carboxamide 4-Methylphenethyl 858036-54-1 C₁₈H₁₇NO₃ 295.34 Hybrid alkyl-aromatic substituent
N-(6-Chloro-1,3-benzothiazol-2-yl)-1,3-benzodioxole-5-carboxamide Benzothiazolyl Not provided C₁₅H₉ClN₂O₃S 332.76 Heterocyclic substituent; potential bioactivity
N-[3-(Trifluoromethyl)phenyl]-1,3-benzodioxole-5-carboxamide 3-Trifluoromethylphenyl 88147-33-5 C₁₅H₁₀F₃NO₃ 333.25 Electron-withdrawing CF₃ group; metabolic stability
N-(Heptan-4-yl)-1,3-benzodioxole-5-carboxamide Heptan-4-yl Not provided C₁₅H₂₁NO₃ 275.33 Branched alkyl chain; increased hydrophobicity
N~5~-[5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide Thiadiazolyl Not provided C₁₂H₁₁N₃O₃S₂ 309.37 Sulfur-rich heterocycle; possible enzyme inhibition

Biological Activity

N,N-Diethyl-1,3-benzodioxole-5-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the compound's synthesis, biological effects, mechanisms of action, and relevant case studies.

This compound can be synthesized through various methods, including the Hauser-Kraus annulation which provides a polyhydroxynaphthoate skeleton. The compound's molecular formula is C12H15NO3C_{12}H_{15}NO_{3} with a molecular mass of 221.25 g/mol. Its boiling point is approximately 130 °C at 0.1 Torr, and it has a melting point ranging from 64 to 66 °C .

Biological Activity Overview

This compound exhibits a range of biological activities:

  • Antidiabetic Effects : Research indicates that benzodioxole derivatives can inhibit α-amylase, an enzyme involved in carbohydrate digestion. For instance, certain derivatives have shown IC50 values of 0.68 µM against α-amylase, indicating strong inhibitory potential while demonstrating minimal cytotoxicity towards normal cell lines .
  • Anticancer Properties : Compounds within the benzodioxole family have demonstrated significant cytotoxic effects against various cancer cell lines. In particular, derivatives have been reported to exhibit IC50 values ranging from 26 to 65 µM against multiple cancer types .
  • Anti-inflammatory and Antioxidative Activities : These compounds also display antioxidative properties, contributing to their potential therapeutic applications in managing oxidative stress-related diseases .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound acts as an inhibitor of enzymes such as α-amylase and possibly others involved in metabolic pathways.
  • Cell Proliferation Modulation : By inhibiting certain pathways related to cell growth and proliferation, the compound may induce apoptosis in cancer cells.
  • Oxidative Stress Induction : The compound’s ability to generate reactive oxygen species (ROS) may contribute to its anticancer effects by promoting oxidative stress within tumor cells .

Case Study 1: Antidiabetic Activity

In a study evaluating the antidiabetic potential of benzodioxole derivatives, this compound was tested in vivo using streptozotocin-induced diabetic mice. The results indicated a significant reduction in blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after treatment with the compound .

Case Study 2: Anticancer Efficacy

Another investigation assessed the cytotoxicity of various benzodioxole derivatives against cancer cell lines. Notably, one derivative exhibited potent activity with an IC50 value of 26 µM against breast cancer cells while showing negligible effects on normal cells .

Comparative Analysis of Biological Activities

CompoundActivity TypeIC50 ValueReference
This compoundα-Amylase Inhibition0.68 µM
Benzodioxole Derivative ACancer Cell Line26 µM
Benzodioxole Derivative BCancer Cell Line65 µM
Compound IIcDiabetic ModelBlood Glucose Reduction

Q & A

Q. What are the optimal synthetic routes for N,N-diethyl-1,3-benzodioxole-5-carboxamide, and how can reaction yields be improved?

The synthesis of structurally related benzodioxole-carboxamide derivatives (e.g., N-(1,3-benzodioxol-5-yl)quinoline-3-carboxamide) involves coupling reactions between activated carboxylic acid derivatives (e.g., acid chlorides) and amines under reflux conditions. For example, yields of 20–23% were achieved using DMF as a solvent and triethylamine as a base . To improve yields, researchers might explore:

  • Alternative coupling reagents (e.g., HATU, EDCI).
  • Solvent optimization (e.g., dichloromethane vs. DMF).
  • Temperature control to minimize side reactions. Characterization typically involves melting point analysis, 1^1H/13^13C NMR, IR (C=O stretch at ~1650 cm1^{-1}), and mass spectrometry .

Q. How can researchers validate the purity and structural integrity of synthesized this compound?

Purity validation requires a combination of techniques:

  • Chromatography : TLC or HPLC to confirm homogeneity.
  • Spectroscopy : NMR to verify substituent positions (e.g., benzodioxole protons at δ 6.0–6.5 ppm) and absence of unreacted precursors .
  • Elemental Analysis : Matching calculated vs. observed C/H/N percentages (e.g., C: 69.86%, H: 4.14% for similar compounds) .

Q. What preliminary biological assays are suitable for screening the bioactivity of this compound?

Initial screens often include:

  • MTT Assay : To assess cytotoxicity in cell lines (e.g., IC50_{50} determination).
  • Receptor Binding Studies : For targets like histamine or neurotransmitter receptors, given structural similarities to bioactive benzodioxole derivatives .
  • Enzymatic Inhibition Assays : Testing against kinases or hydrolases due to the carboxamide group’s potential interactions .

Advanced Research Questions

Q. How can computational modeling predict the interaction mechanisms of this compound with biological targets?

Molecular docking (e.g., AutoDock Vina) and MD simulations can model ligand-receptor interactions. For example:

  • The carboxamide group may form hydrogen bonds with active-site residues (e.g., asparagine or glutamine).
  • The benzodioxole ring’s lipophilicity could enhance membrane permeability . Validation requires correlating computational binding energies with experimental IC50_{50} values .

Q. What strategies resolve contradictions in bioactivity data across different studies?

Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Mitigation approaches include:

  • Meta-Analysis : Pooling data from multiple studies to identify trends.
  • Dose-Response Curves : Ensuring full-range IC50_{50} measurements.
  • Orthogonal Assays : Confirming results with alternate methods (e.g., SPR vs. fluorescence polarization) .

Q. How do structural modifications to the benzodioxole or carboxamide groups alter pharmacological properties?

Case studies on analogs show:

  • Electron-Withdrawing Substituents (e.g., nitro groups) increase metabolic stability but may reduce solubility.
  • N,N-Diethyl vs. N,N-Dimethyl : Larger alkyl groups enhance lipophilicity, impacting blood-brain barrier penetration . A comparative table for analogs:
SubstituentLogPIC50_{50} (nM)Solubility (mg/mL)
N,N-Diethyl2.81500.5
N,N-Dimethyl2.13201.2
N-Cyclohexyl3.5850.2

Data inferred from related carboxamide derivatives .

Q. What advanced analytical techniques are critical for studying degradation products or metabolites?

  • LC-HRMS : Identifies metabolites via exact mass and fragmentation patterns.
  • X-ray Crystallography : Resolves degradation product structures (e.g., hydrolysis of the carboxamide to carboxylic acid) .
  • NMR Kinetics : Tracks real-time stability under physiological pH/temperature .

Methodological Considerations

Q. How should researchers design experiments to assess the compound’s pharmacokinetic properties?

Key parameters include:

  • Plasma Stability : Incubate with plasma at 37°C; monitor degradation via HPLC.
  • Caco-2 Permeability : Predict intestinal absorption.
  • Microsomal Half-Life : Use liver microsomes to estimate hepatic clearance .

Q. What statistical models are appropriate for analyzing dose-response relationships in bioactivity studies?

  • Nonlinear Regression (e.g., log(inhibitor) vs. response in GraphPad Prism).
  • Hill Slope Analysis : To detect cooperativity in receptor binding.
  • ANOVA with Post-Hoc Tests : For multi-group comparisons (e.g., Tukey’s test) .

Safety and Regulatory Guidance

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Use fume hoods and PPE (gloves, goggles) due to potential irritancy (analogous to related carboxamides ).
  • Store in airtight containers away from light to prevent benzodioxole ring oxidation.
  • Dispose via hazardous waste channels compliant with EPA/DOT guidelines .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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N,N-diethyl-1,3-benzodioxole-5-carboxamide
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